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molecular formula C12O12Ru3 B092275 Ruthenium, dodecacarbonyltri-, triangulo CAS No. 15243-33-1

Ruthenium, dodecacarbonyltri-, triangulo

Cat. No. B092275
M. Wt: 639.3 g/mol
InChI Key: NQZFAUXPNWSLBI-UHFFFAOYSA-N
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Patent
US05559264

Procedure details

The procedure of Example 3 was repeated using 30.1 g of methyldimethoxysilane (1.15 equiv.), 0.0030 g of Ru3 (CO)12 (27 ppm of Ru), and 22.7 g of methallyl chloride (MAC). The MAC was added dropwise to the reactor containing the methyldimethoxysilane over 2 hours at 60° C., followed by heating the reaction mixture at 80° C. for 19 additional hours. Vacuum distillation at 5° C./22 mm provided 34.4 g (63% yield) of 3-chloro-2-methylpropylmethyldimethoxysilane. This example demonstrates that good yields are obtained when MAC is substituted for AC, and methyldimethoxysilane is substituted for TMS, in the absence of inert solvent and using only 27 ppm of Ru.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Ru3 (CO)12
Quantity
0.003 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([O:5][CH3:6])[O:3][CH3:4].[CH2:7]([Cl:11])[C:8](=[CH2:10])[CH3:9]>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]>[Cl:11][CH2:7][CH:8]([CH3:9])[CH2:10][Si:2]([CH3:1])([O:5][CH3:6])[O:3][CH3:4] |f:2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
C[SiH](OC)OC
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](OC)OC
Step Five
Name
Ru3 (CO)12
Quantity
0.003 g
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 5° C./22 mm

Outcomes

Product
Name
Type
product
Smiles
ClCC(C[Si](OC)(OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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